

Structural analogs of "Ethyl 4-amino-1-piperidinecarboxylate" and their properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Ethyl 4-amino-1-piperidinecarboxylate</i>
Cat. No.:	B114688

[Get Quote](#)

Comparative Guide to Structural Analogs of Ethyl 4-Amino-1-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

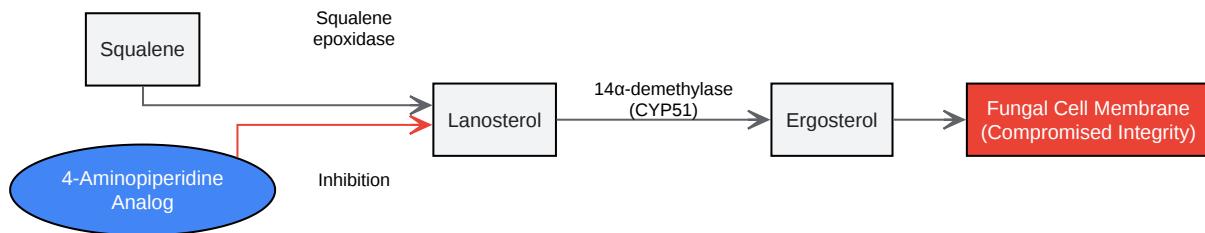
This guide provides a comprehensive comparison of the structural analogs of **Ethyl 4-amino-1-piperidinecarboxylate**, focusing on their diverse pharmacological properties and the underlying structure-activity relationships. The information presented is intended to aid researchers in the fields of medicinal chemistry and drug development in the design and synthesis of novel therapeutic agents.

Introduction

Ethyl 4-amino-1-piperidinecarboxylate is a versatile scaffold that has been extensively modified to generate a wide array of biologically active compounds. The inherent structural features of the 4-aminopiperidine core, including the basic nitrogen and the potential for substitution at both the piperidine nitrogen (N-1) and the 4-amino group, have allowed for the development of potent and selective ligands for various biological targets. This guide explores key classes of these analogs, their mechanisms of action, and the experimental data supporting their activity.

Analogs and Their Biological Activities

Structural modifications of the **Ethyl 4-amino-1-piperidinecarboxylate** scaffold have yielded compounds with a range of therapeutic applications, including antifungal, analgesic (N-type calcium channel blockers), antidiabetic (DPP-4 inhibitors), and antiviral (CCR5 antagonists) properties.


Antifungal Agents

A series of 4-aminopiperidine derivatives have been synthesized and evaluated for their antifungal activity. These compounds primarily target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.

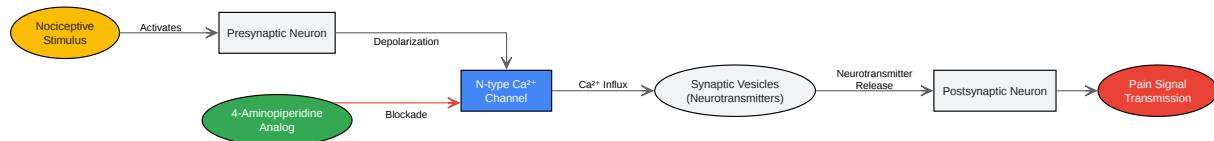
Quantitative Data: Antifungal Activity

Compound ID	N-1 Substituent	4-Amino Substituent	Target Organism	MIC (µg/mL)	Reference
Analog 1	Benzyl	n-Dodecyl	Candida albicans	1-4	[1]
Aspergillus fumigatus	2-8	[1]			
Analog 2	Phenethyl	n-Dodecyl	Candida albicans	1-4	[1]
Aspergillus fumigatus	1-8	[1]			
Analog 3	Benzyl	n-Decyl	Candida albicans	>16	[1]
Analog 4	Benzyl	n-Tetradecyl	Candida albicans	4-16	[1]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

[Click to download full resolution via product page](#)

Caption: Inhibition of the ergosterol biosynthesis pathway by 4-aminopiperidine analogs.


N-type Calcium Channel Blockers

Derivatives of 4-aminopiperidine have been investigated as blockers of N-type calcium channels (Cav2.2), which play a crucial role in pain signaling. Blockade of these channels can reduce neurotransmitter release in nociceptive pathways, leading to an analgesic effect.

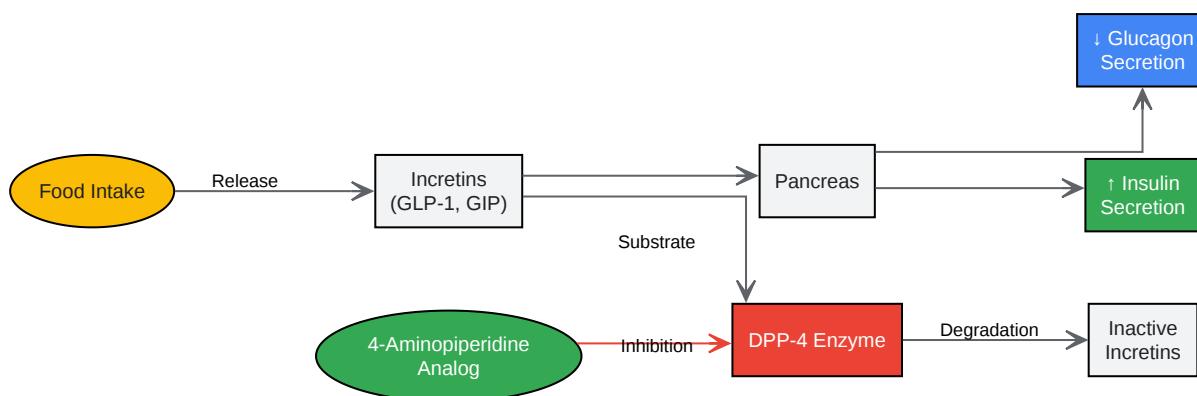
Quantitative Data: N-type Calcium Channel Blocking Activity

Compound ID	N-1 Substituent	4-Amino Substituent	IC ₅₀ (μM)	Cell Line	Reference
C101	4-(diethylamino)piperidin-1-yl	(4-fluorobenzyl)(2-ethylbutyl)	2.2	Xenopus oocytes	[2]
Analog 5	4,4-bis(4-fluorophenyl)butanoyl	H	1.8 (Displacement of ³ H]nitrendipine)	Rat cortical membranes	[3]
Analog 6	3,3-diphenylpropionyl	H	0.9 (Displacement of ³ H]nitrendipine)	Rat cortical membranes	[3]

Signaling Pathway: N-type Calcium Channel in Pain Transmission

[Click to download full resolution via product page](#)

Caption: Blockade of N-type calcium channels by 4-aminopiperidine analogs in pain signaling.


Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Modification of the 4-aminopiperidine scaffold has led to the development of potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn enhances insulin secretion and reduces glucagon levels, making these compounds potential therapeutics for type 2 diabetes.

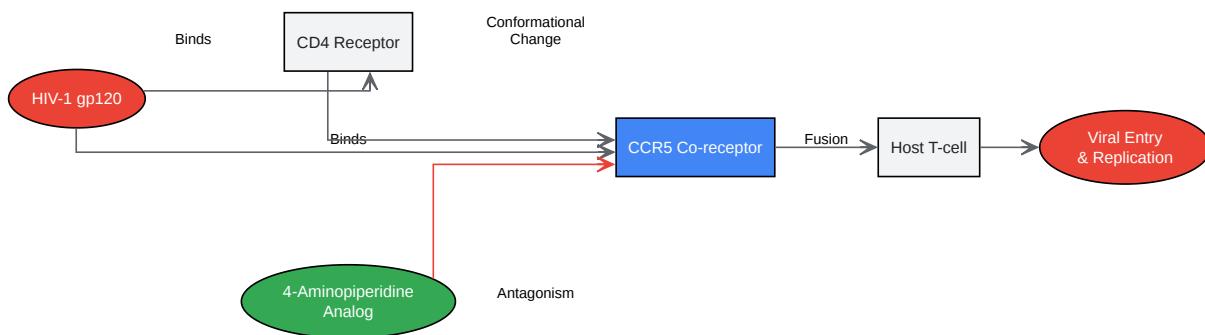
Quantitative Data: DPP-4 Inhibitory Activity

Compound ID	N-1 Substituent	4-Amino Substituent	IC ₅₀ (μM)	Reference
Analog 7	6-(4-chlorophenyl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl	H	9.25	[4]
Analog 8	6-(4-bromophenyl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl	H	11.5	[4]
Analog 9	6-phenyl-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl	H	> 50	[4]

Signaling Pathway: DPP-4 Inhibition in Glucose Homeostasis

[Click to download full resolution via product page](#)

Caption: Mechanism of action of 4-aminopiperidine analogs as DPP-4 inhibitors.


CCR5 Antagonists

Certain 4-aminopiperidine derivatives act as antagonists of the C-C chemokine receptor type 5 (CCR5), a co-receptor essential for the entry of R5-tropic strains of HIV-1 into host cells. By blocking this interaction, these compounds can prevent viral entry and replication.

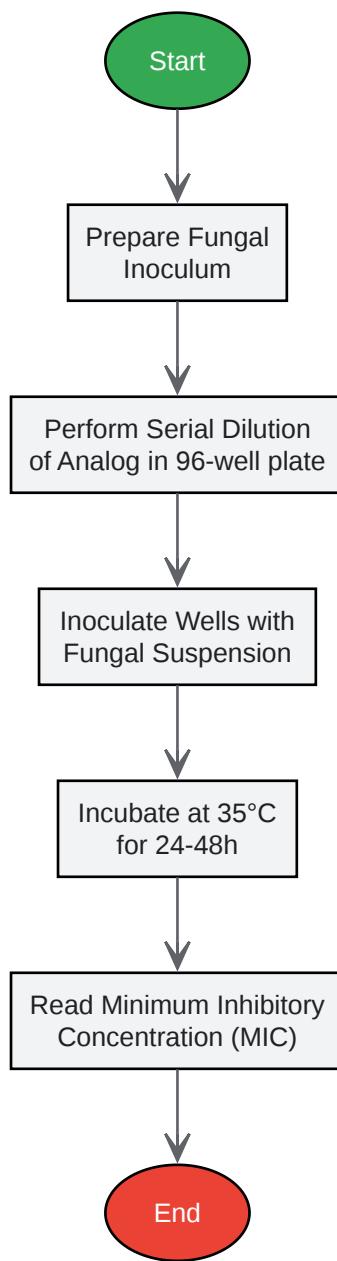
Quantitative Data: CCR5 Antagonist Activity

Compound ID	N-1 Substituent	4-Amino Substituent	CCR5 Binding IC ₅₀ (nM)	Antiviral Activity IC ₉₅ (nM)	Reference
Sch-350634 Analog	Piperazino-piperidine amide	Methyl	1.8	50	[5] [6]
Analog 10	1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)butan-4-yl	N-(alkyl)-N-(benzyloxycarbonyl)	10	-	[7]

Signaling Pathway: CCR5 Antagonism in HIV-1 Entry

[Click to download full resolution via product page](#)

Caption: Inhibition of HIV-1 entry by 4-aminopiperidine analogs through CCR5 antagonism.


Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the presented data.

Antifungal Susceptibility Testing (Broth Microdilution)

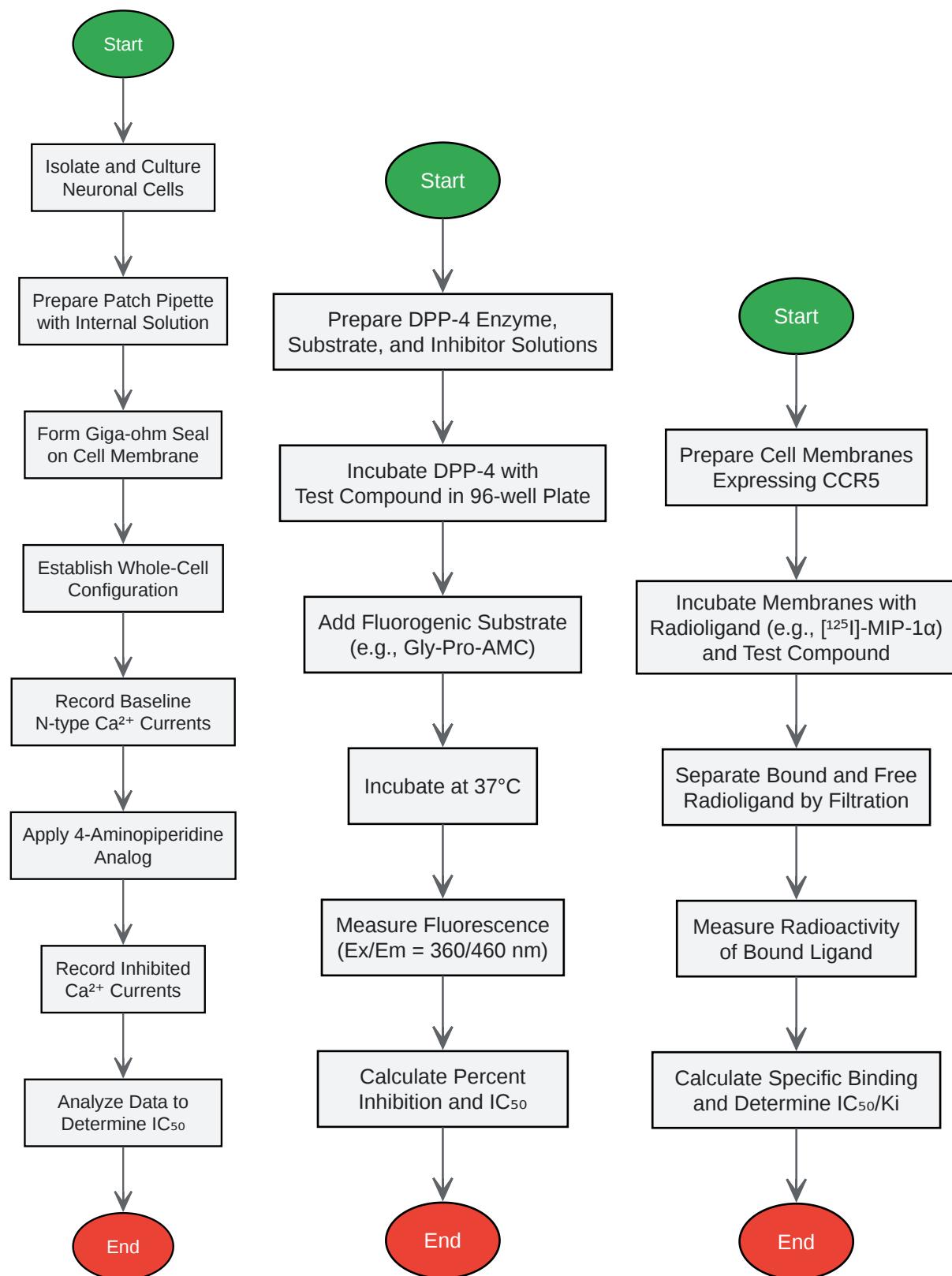
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal analogs.

Methodology:


- **Inoculum Preparation:** Fungal isolates are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

- Drug Dilution: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the fungal suspension to achieve a final concentration of approximately 0.5×10^3 to 2.5×10^3 cells/mL.
- Incubation: The plates are incubated at 35°C for 24 to 48 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Whole-Cell Patch-Clamp Electrophysiology for N-type Calcium Channels

This protocol outlines the general procedure for recording N-type calcium currents from neuronal cells.

Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 2. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural analogs of "Ethyl 4-amino-1-piperidinecarboxylate" and their properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114688#structural-analogs-of-ethyl-4-amino-1-piperidinecarboxylate-and-their-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com